molecular formula C23H17ClN2O2S B11656712 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3-methylphenyl)quinazolin-4(3H)-one

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11656712
M. Wt: 420.9 g/mol
InChI Key: ZQIKQIMATYSVCR-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: is a complex organic compound that features a quinazolinone core structure This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to the quinazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using thiol reagents.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other quinazolinone derivatives, chlorophenyl-containing compounds, and sulfanyl-substituted molecules.

    Uniqueness: The combination of the quinazolinone core with chlorophenyl and sulfanyl groups imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17ClN2O2S/c1-15-5-4-6-18(13-15)26-22(28)19-7-2-3-8-20(19)25-23(26)29-14-21(27)16-9-11-17(24)12-10-16/h2-13H,14H2,1H3

InChI Key

ZQIKQIMATYSVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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